![molecular formula C17H19IN4O B11108029 N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B11108029.png)
N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4-iodophenyl)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4-iodophenyl)amino]acetohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of dimethylamino and iodophenyl groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4-iodophenyl)amino]acetohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4-iodoaniline in the presence of acetic acid and hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4-iodophenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a fluorescent probe due to its dimethylamino group, which can exhibit fluorescence properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4-iodophenyl)amino]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the iodophenyl group can enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenoxyacetohydrazide
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(4,6-dimethyl-2-pyrimidinyl)sulfanylacetohydrazide
Uniqueness
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4-iodophenyl)amino]acetohydrazide is unique due to the presence of both dimethylamino and iodophenyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H19IN4O |
|---|---|
Molecular Weight |
422.26 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(4-iodoanilino)acetamide |
InChI |
InChI=1S/C17H19IN4O/c1-22(2)16-9-3-13(4-10-16)11-20-21-17(23)12-19-15-7-5-14(18)6-8-15/h3-11,19H,12H2,1-2H3,(H,21,23)/b20-11+ |
InChI Key |
XGXPEKUDIBBVGF-RGVLZGJSSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)I |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CNC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-(4-iodo-2-methylphenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11107957.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11107966.png)
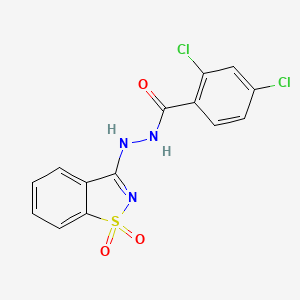
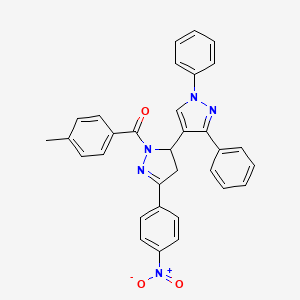

![7-nitro-1H-imidazo[1,2-b]pyrazole](/img/structure/B11107989.png)
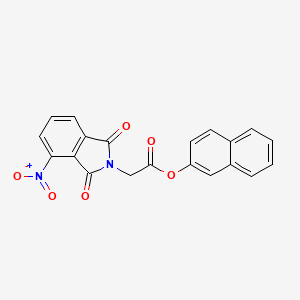

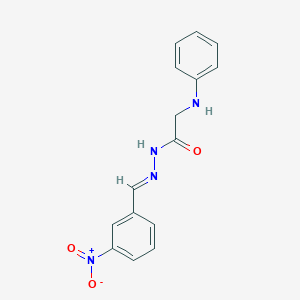
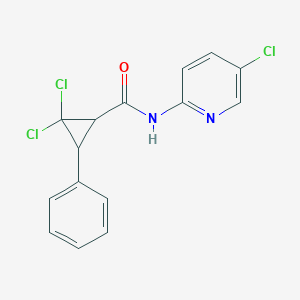

acetyl}hydrazinylidene)butanamide](/img/structure/B11108023.png)
![N-ethyl-4-[(2-ethylhexanoyl)amino]-N-phenylbenzamide](/img/structure/B11108024.png)
![(4Z)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11108028.png)
